Enhanced In Vitro Plasma Stability of the 13,14-Dihydro Moiety
The 13,14-dihydro modification confers enhanced metabolic stability compared to the parent PGE1 in human plasma, a key differentiator for in vitro and ex vivo assays. In contrast to PGE1, which undergoes rapid enzymatic degradation, 13,14-dihydro-PGE1 exhibits a significantly prolonged half-life [1].
| Evidence Dimension | Stability (Half-life) in Human Plasma |
|---|---|
| Target Compound Data | Several hours (inferred from class: 13,14-dihydro-PGE1) |
| Comparator Or Baseline | Prostaglandin E1 (PGE1) (No specific t½ reported, described as short-lived) |
| Quantified Difference | Prolonged half-life (quantitative t½ difference not provided for direct compound) |
| Conditions | In vitro human plasma at 37°C [1] |
Why This Matters
This stability advantage is crucial for researchers conducting long-duration cell-based assays, organ bath experiments, or any application where maintaining consistent agonist concentration over time is critical, reducing the confounding variable of rapid compound degradation.
- [1] Hesse, W. H., Schweer, H., Seyberth, H. W., & Peskar, B. A. (1991). Metabolism of intravenously administered prostaglandin E1 in patients with peripheral arterial occlusive disease. Wiener Klinische Wochenschrift, 103(18), 558-561. View Source
